

An In-depth Technical Guide to Thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Thiazolecarbaldehyde*

Cat. No.: *B150998*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-2-carbaldehyde, a pivotal heterocyclic aldehyde, serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique chemical reactivity, stemming from the electron-deficient thiazole ring and the reactive aldehyde group, makes it an invaluable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside an exploration of the signaling pathways targeted by its derivatives.

Chemical Identity and Physicochemical Properties

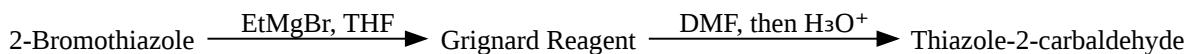
Thiazole-2-carbaldehyde, with the IUPAC name 1,3-thiazole-2-carbaldehyde, is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, and an aldehyde group at position 2.^[1]

Structure:

Chemical Structure of Thiazole-2-carbaldehyde

The key physicochemical and identifying properties of thiazole-2-carbaldehyde are summarized in the table below.

Property	Value	Reference
IUPAC Name	1,3-thiazole-2-carbaldehyde	[1]
Synonyms	2-Formylthiazole, Thiazole-2-carboxaldehyde	[1]
CAS Number	10200-59-6	[1]
Molecular Formula	C ₄ H ₃ NOS	[1]
Molecular Weight	113.14 g/mol	[1]
Appearance	Light brown to yellow liquid	
Density	1.288 g/mL at 25 °C	
Boiling Point	61-63 °C at 15 mmHg	
Refractive Index	n _{20/D} 1.574	
SMILES	O=Cc1nccs1	
InChI Key	ZGTFNNUASMWGTM-UHFFFAOYSA-N	[1]


Synthesis of Thiazole-2-carbaldehyde

Several synthetic routes to thiazole-2-carbaldehyde have been reported. A common and effective method involves the oxidation of 2-methylthiazole. An alternative high-yield method utilizes a Grignard reaction with 2-bromothiazole.

Experimental Protocol: Synthesis via Grignard Reaction

This method, adapted from patented procedures, provides a high-yield synthesis suitable for laboratory and potential scale-up.

Reaction Scheme:

[Click to download full resolution via product page](#)

Synthesis of Thiazole-2-carbaldehyde via Grignard Reaction

Materials:

- 2-Bromothiazole
- Ethylmagnesium bromide (EtMgBr) in Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF)
- Anhydrous THF
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a stirred solution of ethylmagnesium bromide in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add a solution of 2-bromothiazole in anhydrous THF.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
- Cool the reaction mixture to -78 °C and slowly add N,N-dimethylformamide (DMF).
- Allow the reaction to warm to room temperature and stir for an additional 1 hour.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by vacuum distillation to afford pure thiazole-2-carbaldehyde.

Key Reactions and Applications in Drug Development

Thiazole-2-carbaldehyde is a versatile precursor for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules with therapeutic potential.

Knoevenagel Condensation

The aldehyde functionality of thiazole-2-carbaldehyde readily undergoes Knoevenagel condensation with active methylene compounds. This reaction is fundamental for carbon-carbon bond formation and the synthesis of various substituted alkenes.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Reaction Scheme:

[Click to download full resolution via product page](#)

Knoevenagel Condensation of Thiazole-2-carbaldehyde

Materials:

- Thiazole-2-carbaldehyde
- Malononitrile

- Ethanol
- Piperidine

Procedure:

- In a round-bottom flask, dissolve thiazole-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
- Add a catalytic amount of piperidine (0.1 eq) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by filtration.
- Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Synthesis of Kinase Inhibitors

The thiazole moiety is a recognized pharmacophore in numerous kinase inhibitors. Thiazole-2-carbaldehyde serves as a key starting material for the synthesis of derivatives that target various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).

Derivatives of thiazole have been synthesized and shown to act as potent inhibitors of EGFR, a key protein in cell signaling pathways that is often dysregulated in cancer.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many cancers exhibit overexpression or mutations of EGFR, leading to uncontrolled cell growth. Thiazole-based inhibitors, synthesized from precursors like thiazole-2-carbaldehyde, can effectively block this signaling cascade. These inhibitors typically function as ATP-

competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates.

Simplified EGFR Signaling Pathway and Inhibition by Thiazole Derivatives.

Conclusion

Thiazole-2-carbaldehyde is a cornerstone molecule for synthetic and medicinal chemists. Its straightforward synthesis and versatile reactivity enable the construction of a diverse range of heterocyclic compounds. The demonstrated success of thiazole-containing drugs, particularly in oncology, underscores the importance of thiazole-2-carbaldehyde as a key intermediate in the ongoing quest for novel and more effective therapeutic agents. The protocols and data presented in this guide are intended to facilitate further research and development in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Thiazole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150998#2-thiazolecarboxaldehyde-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com